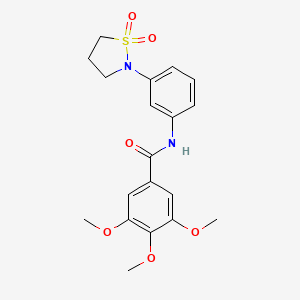

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4,5-trimethoxybenzamide

Description

N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3,4,5-trimethoxybenzamide is a synthetic benzamide derivative featuring a 3,4,5-trimethoxybenzoyl group linked to a phenyl ring substituted with a 1,1-dioxidoisothiazolidine moiety.

Properties

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O6S/c1-25-16-10-13(11-17(26-2)18(16)27-3)19(22)20-14-6-4-7-15(12-14)21-8-5-9-28(21,23)24/h4,6-7,10-12H,5,8-9H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKZTKMJWPLUEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4,5-trimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Isothiazolidinone Ring: The isothiazolidinone ring can be synthesized by reacting a suitable amine with a sulfonyl chloride under basic conditions. This reaction forms the 1,1-dioxidoisothiazolidin-2-yl group.

Coupling with Phenyl Group: The isothiazolidinone intermediate is then coupled with a phenyl group through a nucleophilic substitution reaction.

Introduction of Trimethoxybenzamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or benzamide moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4,5-trimethoxybenzamide has a wide range of scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting Enzymes: It can inhibit the activity of certain enzymes, such as cyclin-dependent kinases, which play a crucial role in cell cycle regulation.

Modulating Signaling Pathways: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Binding to Receptors: It may bind to specific receptors on the cell surface or within the cell, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Substituent Effects

Key Observations :

- Sulfur-containing rings : The isothiazolidine dioxide in the target compound shares electronic similarities with tetrahydrothiophene dioxide (), but the former’s nitrogen atom may enhance hydrogen-bonding interactions with biological targets .

- Enaminone systems (): These compounds exhibit extended conjugation, improving π-π stacking with DNA or enzyme active sites, as evidenced by their cytotoxic IC₅₀ values in the 1–10 µM range .

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Melting points: Compounds with rigid substituents (e.g., enaminones in ) exhibit higher melting points (248–263°C) due to strong intermolecular interactions, whereas hydrazine derivatives () melt at lower ranges (228–243°C) .

- Spectral trends : OCH₃ groups in 3,4,5-trimethoxybenzamide consistently appear at δ 3.7–3.9 ppm in 1H-NMR, while furan protons resonate at δ 6.6–7.8 ppm .

Key Observations :

- Enaminones: Synthesized via oxazolone intermediates reacting with aryl amines under acidic conditions, achieving moderate yields (50–57%) .

- Hydrazines: Higher yields (72–74%) are achieved using ethanol reflux with catalytic acetic acid, suggesting efficient nucleophilic acyl substitution .

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4,5-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C22H28N2O6S

- Molecular Weight : 448.5 g/mol

The compound features a dioxidoisothiazolidinyl group attached to a phenyl ring, which is further linked to a trimethoxybenzamide moiety. This complex structure suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. The binding affinity and selectivity for these targets can lead to modulation of various biochemical pathways.

Preliminary studies indicate that the compound may act as an inhibitor of certain ion channels and enzymes involved in cellular signaling processes. For example, similar compounds have shown inhibitory activity against potassium channels like Kv1.3 .

In Vitro Studies

Research has highlighted several biological activities associated with this compound:

- Anticancer Activity : Some analogs have demonstrated cytotoxic effects on various cancer cell lines. The mechanism often involves apoptosis induction through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins.

- Antimicrobial Properties : this compound exhibits antimicrobial activity against a range of bacteria and fungi. This suggests potential applications in treating infectious diseases.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2.

Case Studies

A series of case studies have been conducted to evaluate the effectiveness of this compound in various biological contexts:

- Cancer Cell Lines : In a study involving breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability compared to controls. The IC50 value was determined to be approximately 15 µM .

- Microbial Inhibition : Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MICs) of 32 µg/mL for both pathogens .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.